molecular formula C12H16N2OS B7842803 2,7-Diazaspiro[4.4]nonan-2-yl(thiophen-2-yl)methanone

2,7-Diazaspiro[4.4]nonan-2-yl(thiophen-2-yl)methanone

Cat. No.: B7842803
M. Wt: 236.34 g/mol
InChI Key: BROUBNXQQQIFHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Diazaspiro[44]nonan-2-yl(thiophen-2-yl)methanone is a heterocyclic compound that features a spiro structure, incorporating both diazaspiro and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Diazaspiro[4.4]nonan-2-yl(thiophen-2-yl)methanone typically involves the formation of the spirocyclic core followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a diazaspiro precursor with a thiophene-containing reagent can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of robust catalysts and reagents that facilitate the formation of the spirocyclic structure is crucial for efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2,7-Diazaspiro[4.4]nonan-2-yl(thiophen-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines. Substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

2,7-Diazaspiro[4.4]nonan-2-yl(thiophen-2-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-Diazaspiro[4.4]nonan-2-yl(thiophen-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Diazaspiro[4.4]nonan-2-yl(thiophen-2-yl)methanone is unique due to its specific combination of a diazaspiro core and a thiophene ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2,7-diazaspiro[4.4]nonan-2-yl(thiophen-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c15-11(10-2-1-7-16-10)14-6-4-12(9-14)3-5-13-8-12/h1-2,7,13H,3-6,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROUBNXQQQIFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCN(C2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.